molecular formula C14H21NO B11722838 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol

2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol

Cat. No.: B11722838
M. Wt: 219.32 g/mol
InChI Key: MSNONZUVMIUBSF-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol typically involves the reaction of 4,4-dimethyl-1-piperidine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzylamine

    Substitution: Halogenated benzyl derivatives

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzylic alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[2-(4,4-dimethylpiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C14H21NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,7-11H2,1-2H3

InChI Key

MSNONZUVMIUBSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2CO)C

Origin of Product

United States

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